molecular formula C24H22BrN5O2 B11323044 4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether

4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether

Cat. No.: B11323044
M. Wt: 492.4 g/mol
InChI Key: VROBAQQLCSQSPC-UHFFFAOYSA-N
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Description

4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential anti-cancer and anti-inflammatory properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether involves its interaction with specific molecular targets. The compound’s heterocyclic rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether apart is its combination of multiple heterocyclic rings, which provides a unique scaffold for drug design and material science applications. Its specific electronic and steric properties make it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C24H22BrN5O2

Molecular Weight

492.4 g/mol

IUPAC Name

10-(2-bromophenyl)-4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H22BrN5O2/c1-14-15(2)30(18-8-6-5-7-17(18)25)23-22(14)24-27-21(28-29(24)13-26-23)12-16-9-10-19(31-3)20(11-16)32-4/h5-11,13H,12H2,1-4H3

InChI Key

VROBAQQLCSQSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5Br)C

Origin of Product

United States

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